molecular formula C9H11ClO2 B1209049 3,4-Dimethoxybenzyl chloride CAS No. 7306-46-9

3,4-Dimethoxybenzyl chloride

Cat. No. B1209049
CAS RN: 7306-46-9
M. Wt: 186.63 g/mol
InChI Key: WWHJLVMBXXXUFO-UHFFFAOYSA-N
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Description

3,4-Dimethoxybenzyl chloride, also known as 4-(chloromethyl)-1,2-dimethoxybenzene, is a chemical compound with the molecular formula C9H11ClO2 . It is used in the synthesis of various biologically active compounds .


Synthesis Analysis

3,4-Dimethoxybenzyl chloride has been used in the synthesis of (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer . It has also been used in the preparation of N-(2,5-dibromophenyl)-3,4-dimethoxybenzamide .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethoxybenzyl chloride consists of a benzene ring substituted with two methoxy groups and a chloromethyl group . The exact mass of the molecule is 186.044754 .


Physical And Chemical Properties Analysis

3,4-Dimethoxybenzyl chloride is a solid at room temperature . It has a melting point of 50-53°C . The compound has a density of 1.1±0.1 g/cm3 and a molecular weight of 186.64 .

Scientific Research Applications

Application 1: Protective Group for Thiol Moiety

  • Summary of Application: The 3,4-dimethoxybenzyl group is used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
  • Methods of Application: The protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
  • Results or Outcomes: It was demonstrated that the resulting self-assembled monolayers (SAMs) have the same structure and quality as the ones obtained from the respective unprotected thiols .

Application 2: Oxidant in Organic Synthesis

  • Summary of Application: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential, commonly mediating hydride transfer reactions .
  • Methods of Application: DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
  • Results or Outcomes: The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants .

Application 3: Synthesis of Specific Compounds

  • Summary of Application: 3,4-Dimethoxybenzyl chloride has been used in the synthesis of specific compounds .
  • Methods of Application: The specific compounds synthesized using 3,4-Dimethoxybenzyl chloride include (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer N-(2,5-dibromophenyl)-3,4-dimethoxybenzamide .
  • Results or Outcomes: The specific outcomes of these syntheses are not provided in the source .

Application 4: Synthesis of Bronchodilators

  • Summary of Application: 3,4-Dimethoxybenzyl chloride is used in the preparation of a variety of biologically active compounds such as bronchodilators .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific outcomes of these syntheses are not provided in the source .

Application 5: Synthesis of Specific Compounds

  • Summary of Application: 3,4-Dimethoxybenzyl chloride has been used in the synthesis of specific compounds .
  • Methods of Application: The specific compounds synthesized using 3,4-Dimethoxybenzyl chloride include (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer N-(2,5-dibromophenyl)-3,4-dimethoxybenzamide .
  • Results or Outcomes: The specific outcomes of these syntheses are not provided in the source .

Application 6: Preparation of Biologically Active Compounds

  • Summary of Application: 3,4-Dimethoxybenzyl Chloride is used in the preparation of a variety of biologically active compounds .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific outcomes of these preparations are not provided in the source .

Application 7: Synthesis of Biologically Active Compounds

  • Summary of Application: 3,4-Dimethoxybenzyl Chloride is used in the preparation of a variety of biologically active compounds .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific outcomes of these preparations are not provided in the source .

Application 8: Synthesis of Bronchodilators

  • Summary of Application: 3,4-Dimethoxybenzyl chloride is used in the preparation of a variety of biologically active compounds such as bronchodilators .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific outcomes of these syntheses are not provided in the source .

Application 9: Synthesis of Specific Compounds

  • Summary of Application: 3,4-Dimethoxybenzyl chloride has been used in the synthesis of specific compounds .
  • Methods of Application: The specific compounds synthesized using 3,4-Dimethoxybenzyl chloride include (+)-5-(3,4-dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl] oxazole and its enantiomer N-(2,5-dibromophenyl)-3,4-dimethoxybenzamide .
  • Results or Outcomes: The specific outcomes of these syntheses are not provided in the source .

Safety And Hazards

3,4-Dimethoxybenzyl chloride is classified as dangerous. It is harmful if swallowed or inhaled, and it causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-(chloromethyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHJLVMBXXXUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00223338
Record name 4-(Chloromethyl)-1,2-dimethoxy benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethoxybenzyl chloride

CAS RN

7306-46-9
Record name Veratryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7306-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chloromethyl)-1,2-dimethoxy benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Chloromethyl)-1,2-dimethoxy benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00223338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-1,2-dimethoxybenzene
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Synthesis routes and methods I

Procedure details

Thionyl chloride (288 g) is added over 1.5 hour to a stirred solution of 2,3-dimethoxybenzyl alcohol (400 g) and 2,6-lutidine in methylene chloride (2 l). The reaction mixture is then stirred for 30 minutes after which it is washed with 2 N hydrochloric acid (7×1 l) and then with water. The organic layer is separated, dried (MgSO4) and evaporated to give a residue, which upon distillation yields 3,4-dimethoxybenzyl chloride (375 g), b.p. 145°-150° C. at 20-25 nm (waterpump vacuum). The material solidifies on standing.
Quantity
288 g
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reactant
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400 g
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0 (± 1) mol
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2 L
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Synthesis routes and methods II

Procedure details

3,4-dimethoxybenzyl alcohol (20 g, 119 mmol) was dissolved in toluene (60 ml) and cooled to 0° C. Thionyl chloride (7.48 g, 61.4 mmol) was added dropwise to the cooled solution of the alcohol over a period of 30 minutes, and the reaction was maintained at 0° C. for an additional 30 minutes. The reaction was quenched by pouring onto an ice/water mix (100 ml), and the organic phase was separated. The aqueous phase was then extracted into toluene (2×20 ml) and the combined toluene solution was dried over anhydrous sodium sulfate. The toluene was removed at reduced pressure to afford an oil which solidified upon standing, with a yield of 21 g. The material was characterized as a single spot by thin layer chromatography (TLC).
Quantity
20 g
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60 mL
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7.48 g
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alcohol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of 235 g of veratryl alcohol in 1.4 liters of dry methylene chloride, 200 g of thionyl chloride was added dropwise while cooling with ice, and the mixture was stirred at room temperature overnight. The resulting dark brown reaction solution was poured into one liter of ice water. The pH of the solution was adjusted to 7.0 with sodium bicarbonate. The methylene chloride layer was separated, washed with water, dehydrated, and concentrated to dryness under vacuum to obtain 220 g of 3,4-dimethoxybenzyl chloride having a melting point of 50° to 51° C.
Quantity
235 g
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200 g
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1.4 L
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ice water
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1 L
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Synthesis routes and methods IV

Procedure details

In a nitrogen atmosphere, 5 g (29.73 mmol.) of 3,4-dimethoxybenzyl alcohol was dissolved in 25 ml of dichloromethane. The obtained solution was placed in an ice-bath, and to this was dropwise added a solution of 2.16 ml (29.74 mmol.) of thionyl chloride in 5 ml of methylene chloride. The mixture was then stirred at room temperature for 1 hour. The mixture was placed under reduced pressure at room temperature to distill off the solvent to give 5.624 g of the desired compound as a yellow oil.
Quantity
5 g
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reactant
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25 mL
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2.16 mL
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5 mL
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Synthesis routes and methods V

Procedure details

180 kg. of 1,2-dimethoxy-benzene are chloromethylated with 44 kg. of paraformaldehyde and 280 kg. of concentrated hydrochloric acid at 48°-70° C in benzene as medium. The benzene solution of the 1,2-dimethoxy-4-chloromethyl-benzene thus obtained is heated with an aqueous solution of 105 kg. of sodium cyanide in the presence of fatty alcohol sulfonate emulsifier, under stirring. After removing the solvent 200-210 kg. of crude 3,4-dimethoxy-benzene cyanide are obtained, which may be purified by means of fractionating in vacuo in the presence of 3-5 kg. of triethylamine. At 110° to 168° C per 20 Hgmm (vapour temperature) 54-58 kg. of a forerun whereafter at 168°-196° C/5-8 Hgmm. 102-106 kg. of 3,4-dimethoxy-benzylcyanide as main fraction are obtained. The forerun contains predominantly 1,2-dimethoxy-benzene- and a small amount of 3,4-dimethoxy-benzyl cyanide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,4-Dimethoxybenzyl chloride
Reactant of Route 2
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3,4-Dimethoxybenzyl chloride
Reactant of Route 3
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3,4-Dimethoxybenzyl chloride
Reactant of Route 4
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3,4-Dimethoxybenzyl chloride
Reactant of Route 5
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3,4-Dimethoxybenzyl chloride
Reactant of Route 6
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3,4-Dimethoxybenzyl chloride

Citations

For This Compound
226
Citations
T FUJII, Y UENO, M MITSUKUCHI - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
benzoquinohzines, isoquinolines, 3) and α-methyl-3, 4-dihydroxyphenylalanine(α-methyl-dopa), 4) considerable effort has been expended in seeking efficient methods for the …
Number of citations: 10 www.jstage.jst.go.jp
T FUJII, Y UENO, M MITSUKUCHI - Chemical and Pharmaceutical …, 1971 - jlc.jst.go.jp
The formation of [4, 5-dimethoxy-α-(3, 4-dimethoxyphenyl)-o-tolyl] acetonitrile (IV) as a by-product in the metathesis of 3, 4-dimethoxybenzyl chloride (II) with sodium cyanide in dimethyl …
Number of citations: 2 jlc.jst.go.jp
CS Giam, SY Lee, DL Ambrozich - Organic Preparations and …, 1987 - Taylor & Francis
The results of the series of reactions was carried out in tetrahydrofuran (THF) in which the molar ratios of 6, 7-dimethoxyisoquinoline (I) and 3, 4-dimethoxybenzyl chloride to LiAlH4 …
Number of citations: 2 www.tandfonline.com
藤井澄三, 上野幸子, 三口守公 - Chemical & pharmaceutical bulletin, 1971 - cir.nii.ac.jp
The formation of [4, 5-dimethoxy-α-(3, 4-dimethoxyphenyl)-o-tolyl] acetonitrile (IV) as a by-product in the metathesis of 3, 4-dimethoxybenzyl chloride (II) with sodium cyanide in dimethyl …
Number of citations: 0 cir.nii.ac.jp
KF FOLEY - 1969 - search.proquest.com
PART EI; BENZYLIC GRIGNARD REAGENTS, Page 1 This disserialion has been microfilmed exactly as received 70667 FOLEY, Kendall Francis, 1941PART I: SYNTHETIC …
Number of citations: 2 search.proquest.com
M Gao, M Wang, QH Zheng - Applied Radiation and Isotopes, 2008 - Elsevier
Small conductance Ca 2+ -activated K + (SK Ca ) channels play an important role in many functions such as neuronal communication and behavioral plasticity, secretion, and cell …
Number of citations: 9 www.sciencedirect.com
S Matsjeh, C Anwar, EN Sholikhah… - International Journal of …, 2015 - researchgate.net
The main content of clove oil is eugenol, amounting to 80-90%. The aims this study to utilize eugenol from clove leave oil as raw material in the synthesis of 3, 4-dimethoxybenzyl-2’, 4’-…
Number of citations: 3 www.researchgate.net
MP Carmody, M Sainsbury, RF Newton - Journal of the Chemical …, 1980 - pubs.rsc.org
The cyclisation of 3-(3,4-dimethoxyphenyl)-2-(2-hydroxymethyl-4,5-dimethoxyphenyl)-N-methylpropionamide (5) and related compounds does not yield 4-(3,4-dimethoxyphenyl)-6,7-…
Number of citations: 8 pubs.rsc.org
F Tozo, U YUKIKO, M MORIHIRO - CHEMICAL & PHARMACEUTICAL …, 1971 - cir.nii.ac.jp
The formation of [4, 5-dimethoxy-α-(3, 4-dimethoxyphenyl)-o-tolyl] acetonitrile (IV) as a by-product in the metathesis of 3, 4-dimethoxybenzyl chloride (II) with sodium cyanide in dimethyl …
Number of citations: 0 cir.nii.ac.jp
AH Alimuddin, S Matsjeh, C Anwar - Jurnal Natur Indonesia, 2013 - cabdirect.org
This research was aimed to utilize eugenol isolated from clove leave oil in the synthesis of isoflavones. Eugenol was used as a raw material by converting into 3, 4-dimethoxybenzyl …
Number of citations: 0 www.cabdirect.org

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